6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol
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Overview
Description
6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an ethynyl group and an oxaspiro ring makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. For instance, the compound can be synthesized by reacting 2-oxaspiro[3.3]heptan-6-one with ethynyl magnesium bromide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted compounds .
Scientific Research Applications
6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptan-6-ol: This compound shares the spirocyclic structure but lacks the ethynyl group.
6-Trimethylsilyl-2-oxaspiro[3.3]heptan-6-ol: This compound features a trimethylsilyl group instead of an ethynyl group.
Uniqueness: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6-ethynyl-2-oxaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C8H10O2/c1-2-8(9)3-7(4-8)5-10-6-7/h1,9H,3-6H2 |
InChI Key |
OHAZHZLWVDLRGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC2(C1)COC2)O |
Origin of Product |
United States |
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